2-Amino-5,7-dimetilbencimidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

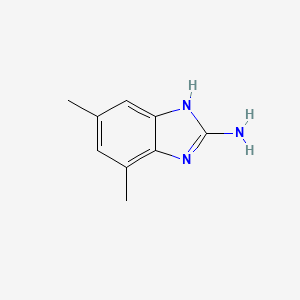

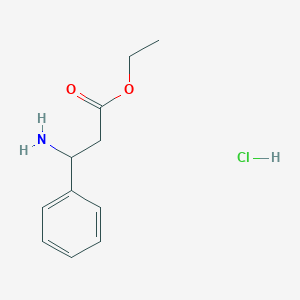

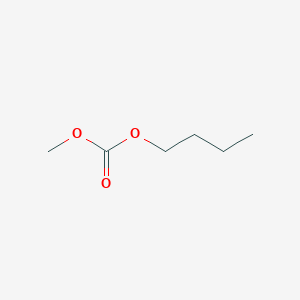

4,6-Dimethyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-Dimethyl-1H-benzimidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-1H-benzimidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tinciones Hematológicas

2-Amino-5,7-dimetilbencimidazol: se utiliza en hematología para teñir frotis de sangre. Sirve como componente en ciertas tinciones que se utilizan para diferenciar e identificar los tipos de células sanguíneas, lo cual es crucial para el diagnóstico de varios trastornos sanguíneos .

Perfil Farmacológico

Este compuesto es parte de la clase de los benzimidazoles, que tiene una amplia gama de aplicaciones farmacológicas. Es estructuralmente similar a los nucleótidos, lo que le permite interactuar con los biopolímeros en los sistemas vivos. Los benzimidazoles, incluido el This compound, se han explorado por sus propiedades antidiabéticas, anticancerígenas, antimicrobianas, antiparasitarias, analgésicas, antivirales y antihistamínicas. También se utilizan en el tratamiento de enfermedades cardiovasculares, trastornos neurológicos, problemas endocrinológicos, afecciones oftalmológicas y más .

Propiedades Antiinflamatorias

La investigación ha indicado que los derivados del benzimidazol, que incluirían el This compound, pueden exhibir propiedades antiinflamatorias. Estos compuestos se han comparado favorablemente con otros medicamentos antiinflamatorios, lo que sugiere un potencial para el desarrollo de nuevos medicamentos .

Efectos Analgésicos

Se ha demostrado que los derivados del benzimidazol poseen propiedades analgésicas, proporcionando alivio del dolor en diversas condiciones. Esto convierte al This compound en un candidato para futuras investigaciones sobre soluciones para el manejo del dolor .

Usos Antipiréticos

Los efectos antipiréticos de los compuestos benzimidazólicos significan que pueden reducir la fiebre. Esta aplicación es particularmente relevante en el desarrollo de tratamientos para afecciones que causan temperaturas corporales elevadas .

Inhibición Enzimática

This compound: se ha identificado como un potente inhibidor de varias enzimas. Esto es significativo en usos terapéuticos donde la actividad enzimática necesita ser controlada o modulada para tratar enfermedades .

Actividad de la Vitamina B12

Históricamente, se ha encontrado que los derivados del benzimidazol tienen actividad similar a la vitamina B12. Esto sugiere que el This compound podría desempeñar un papel en la síntesis de análogos que imitan o mejoran la actividad de la vitamina B12, que es vital para mantener las células nerviosas y los glóbulos rojos sanos .

Estabilidad y Biodisponibilidad en el Desarrollo de Medicamentos

La clase de los benzimidazoles es conocida por su mayor estabilidad y biodisponibilidad, que son propiedades deseables en el desarrollo de medicamentos. Esto significa que el This compound podría usarse para crear productos farmacéuticos más efectivos y estables .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5,7-dimethylbenzimidazole, also known as 4,6-Dimethyl-1H-benzimidazol-2-amine, is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of alpha-ribazole-5’-phosphate This pathway is crucial for the functioning of various biological processes

Pharmacokinetics

Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .

Action Environment

It is known that benzimidazoles are stable compounds and their action can be influenced by various factors such as ph, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

4,6-Dimethyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various metabolic pathways. For example, benzimidazole derivatives, including 4,6-Dimethyl-1H-benzimidazol-2-amine, have shown inhibitory effects on enzymes involved in DNA synthesis and repair . This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in treating diseases such as cancer.

Cellular Effects

The effects of 4,6-Dimethyl-1H-benzimidazol-2-amine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, 4,6-Dimethyl-1H-benzimidazol-2-amine can alter gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, 4,6-Dimethyl-1H-benzimidazol-2-amine exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell death. The inhibition of enzyme activity and alteration of gene expression are key mechanisms through which 4,6-Dimethyl-1H-benzimidazol-2-amine exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethyl-1H-benzimidazol-2-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4,6-Dimethyl-1H-benzimidazol-2-amine can result in sustained inhibition of cellular processes and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of 4,6-Dimethyl-1H-benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 4,6-Dimethyl-1H-benzimidazol-2-amine can cause toxic or adverse effects, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

4,6-Dimethyl-1H-benzimidazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function. Understanding the metabolic pathways of 4,6-Dimethyl-1H-benzimidazol-2-amine is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4,6-Dimethyl-1H-benzimidazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. The ability of 4,6-Dimethyl-1H-benzimidazol-2-amine to reach its target sites is crucial for its effectiveness as a therapeutic agent.

Subcellular Localization

The subcellular localization of 4,6-Dimethyl-1H-benzimidazol-2-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and increase its efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

4,6-dimethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBRJYQGDNOFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597423 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67469-39-0 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)